Bongkrekic Acid (ammonium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

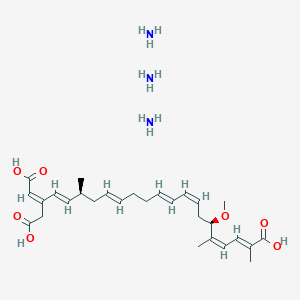

Bongkrekic Acid (ammonium salt) is a highly toxic compound produced by the bacterium Burkholderia gladioli pathovar cocovenenans. It is a respiratory toxin that inhibits the ADP/ATP translocase, preventing ATP from leaving the mitochondria to provide metabolic energy to the rest of the cell . This compound is known for its heat stability, colorlessness, and odorlessness .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bongkrekic Acid is produced by Burkholderia gladioli pathovar cocovenenans under specific environmental conditions that support bacterial growth and proliferation, followed by conditions that favor the production of the acid . The synthesis involves the fermentation of coconut or corn contaminated by the bacterium .

Industrial Production Methods

Industrial production of Bongkrekic Acid is not common due to its high toxicity and the risks associated with its production. in controlled laboratory settings, the bacterium is cultured under warm temperatures (22-30°C) with a neutral pH to produce the acid .

Chemical Reactions Analysis

Types of Reactions

Bongkrekic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the structure of Bongkrekic Acid, although these reactions are less common.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of Bongkrekic Acid include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired products.

Major Products

The major products formed from the reactions of Bongkrekic Acid depend on the type of reaction and the reagents used. Oxidation reactions typically produce oxidized derivatives of the acid, while substitution reactions result in compounds with different functional groups.

Scientific Research Applications

Bongkrekic Acid has several scientific research applications, including:

Mechanism of Action

. This enzyme is responsible for transporting ATP from the mitochondria to the cytosol in exchange for ADP. By inhibiting ANT, Bongkrekic Acid prevents ATP from leaving the mitochondria, leading to a depletion of cellular energy and subsequent cell death . The molecular targets and pathways involved include the mitochondrial inner membrane and the ANT protein .

Comparison with Similar Compounds

Similar Compounds

Atractyloside: Another mitochondrial toxin that inhibits the ADP/ATP translocase but has a different chemical structure.

Oligomycin: Inhibits the ATP synthase in the mitochondrial electron transport chain, leading to a similar depletion of cellular ATP.

Rotenone: Inhibits complex I of the mitochondrial electron transport chain, affecting ATP production.

Uniqueness

Bongkrekic Acid is unique in its specific inhibition of the ADP/ATP translocase, which distinguishes it from other mitochondrial toxins that target different components of the mitochondrial electron transport chain . Its high toxicity and stability also make it a valuable tool for studying mitochondrial function and developing new therapeutic strategies .

Properties

Molecular Formula |

C28H47N3O7 |

|---|---|

Molecular Weight |

537.7 g/mol |

IUPAC Name |

azane;(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid |

InChI |

InChI=1S/C28H38O7.3H3N/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34;;;/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34);3*1H3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+;;;/t21-,25+;;;/m0.../s1 |

InChI Key |

WOAWKQQXQSOKNY-QPKBJCHUSA-N |

Isomeric SMILES |

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O.N.N.N |

Canonical SMILES |

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O.N.N.N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.